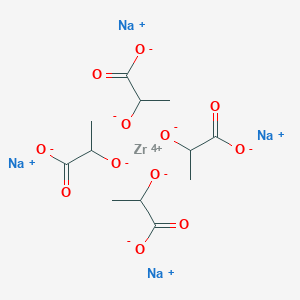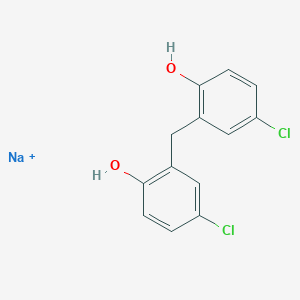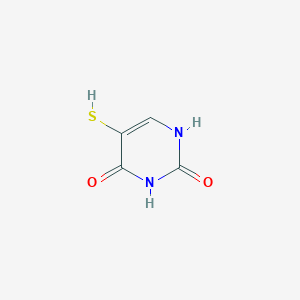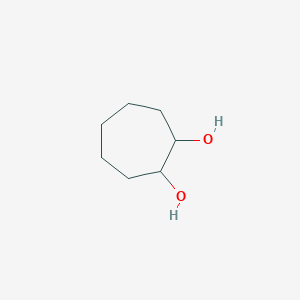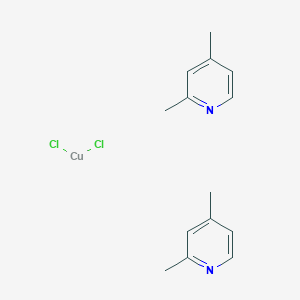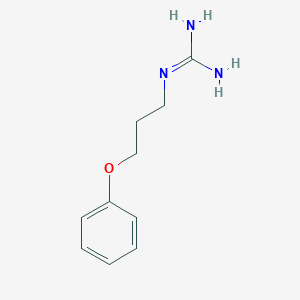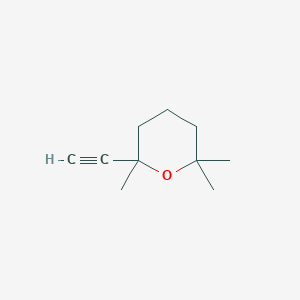![molecular formula C14H15PS2 B084228 Phosphine sulfide, [(methylthio)methyl]diphenyl- CAS No. 10428-60-1](/img/structure/B84228.png)
Phosphine sulfide, [(methylthio)methyl]diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine sulfide, [(methylthio)methyl]diphenyl-, is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields. This compound is a member of the organophosphorus family and is known for its unique properties that make it suitable for use in a range of applications. In
Mécanisme D'action
The mechanism of action of phosphine sulfide is not fully understood, but it is believed to involve the inhibition of cellular respiration. This compound is known to bind to the cytochrome c oxidase enzyme in the mitochondrial respiratory chain, which leads to the disruption of the electron transport chain and the inhibition of ATP synthesis. This, in turn, leads to the accumulation of reactive oxygen species and the induction of cell death.
Effets Biochimiques Et Physiologiques
Phosphine sulfide has been shown to have a range of biochemical and physiological effects, depending on the concentration and exposure time. At low concentrations, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress. At higher concentrations, phosphine sulfide can induce cell death through apoptosis or necrosis. In vivo studies have shown that exposure to phosphine sulfide can cause respiratory distress, liver damage, and neurological symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
Phosphine sulfide has several advantages for use in lab experiments, including its stability and ease of synthesis. This compound is also relatively inexpensive and can be used in a range of applications. However, there are also some limitations to its use, including its toxicity and potential for environmental contamination. Careful handling and disposal procedures are necessary to ensure the safety of researchers and the environment.
Orientations Futures
There are several future directions for research on phosphine sulfide, including the development of new synthesis methods, the exploration of its potential as an anticancer agent, and the investigation of its environmental impact. Additional studies on the mechanism of action and the biochemical and physiological effects of this compound are also needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
Phosphine sulfide can be synthesized through various methods, including the reaction of diphenylphosphine with methylthiol in the presence of a catalyst. This method involves the use of a reductive amination reaction to create the compound. Another method involves the reaction of diphenylphosphine with carbon disulfide to form diphenyldithiophosphinic acid, which is then reacted with methyl iodide to form the desired product.
Applications De Recherche Scientifique
Phosphine sulfide has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, this compound has been shown to have insecticidal properties and can be used as a fumigant to control pests in stored grains. In medicine, phosphine sulfide has been studied for its potential as an anticancer agent due to its ability to induce cell death in cancer cells. In material science, this compound has been used as a precursor for the synthesis of metal sulfides and as a stabilizer for the synthesis of nanoparticles.
Propriétés
Numéro CAS |
10428-60-1 |
|---|---|
Nom du produit |
Phosphine sulfide, [(methylthio)methyl]diphenyl- |
Formule moléculaire |
C14H15PS2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
methylsulfanylmethyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H15PS2/c1-17-12-15(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
Clé InChI |
YBFNQJXWXFHEJV-UHFFFAOYSA-N |
SMILES |
CSCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CSCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Synonymes |
[(Methylthio)methyl]diphenylphosphine sulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



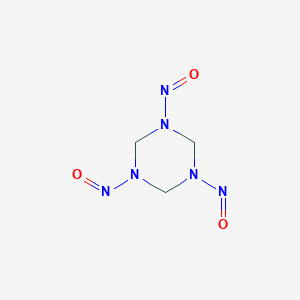
![1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B84146.png)
